molecular formula C13H18N4O B11863839 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one

6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one

Katalognummer: B11863839
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: RLTJRSHZKNPIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a synthetic compound known for its unique structure and potential applications in medicinal chemistry. This compound is characterized by a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[45]decan-8-one typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction mechanisms mediated by G protein-coupled receptors or other cellular signaling pathways .

Eigenschaften

Molekularformel

C13H18N4O

Molekulargewicht

246.31 g/mol

IUPAC-Name

6-methyl-9-pyridin-3-yl-2,6,9-triazaspiro[4.5]decan-8-one

InChI

InChI=1S/C13H18N4O/c1-16-8-12(18)17(11-3-2-5-14-7-11)10-13(16)4-6-15-9-13/h2-3,5,7,15H,4,6,8-10H2,1H3

InChI-Schlüssel

RLTJRSHZKNPIEE-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(=O)N(CC12CCNC2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.